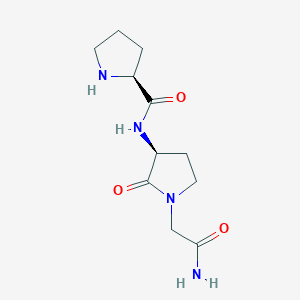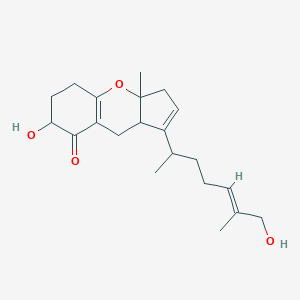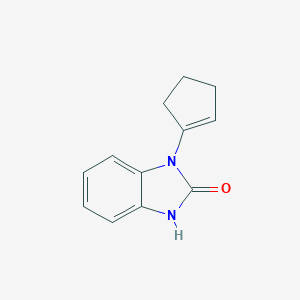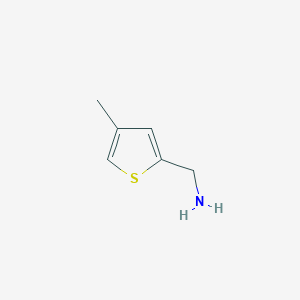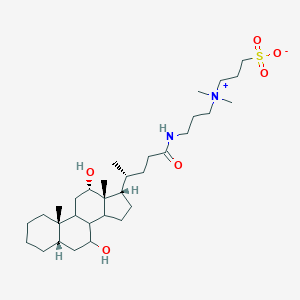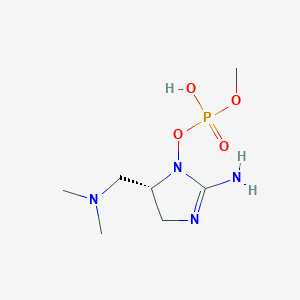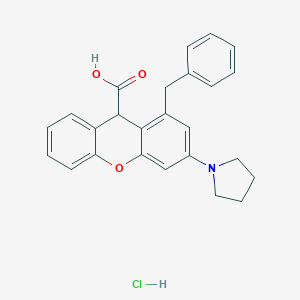
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This compound has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
作用机制
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride is a selective antagonist for the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease of intracellular cAMP levels. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride binds to the adenosine A1 receptor and prevents the activation of the receptor, leading to the inhibition of the downstream signaling pathways.
生化和生理效应
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to have various biochemical and physiological effects. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to increase insulin secretion in pancreatic beta cells by blocking the inhibitory effect of adenosine A1 receptor on adenylate cyclase. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has also been shown to increase cardiac contractility by blocking the inhibitory effect of adenosine A1 receptor on calcium channels. In addition, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to increase neuronal activity in the hippocampus by blocking the inhibitory effect of adenosine A1 receptor on potassium channels.
实验室实验的优点和局限性
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has several advantages for lab experiments. First, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride is a selective antagonist for the adenosine A1 receptor, which allows researchers to investigate the specific role of adenosine A1 receptor in various physiological and pathological processes. Second, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has a high affinity for adenosine A1 receptor, which allows researchers to use lower concentrations of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride in experiments. However, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride also has some limitations. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has a short half-life in vivo, which limits its use in animal studies. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride also has some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride. First, researchers could investigate the role of adenosine A1 receptor in the regulation of other physiological and pathological processes, such as inflammation, pain, and addiction. Second, researchers could develop new compounds that have higher selectivity and potency for adenosine A1 receptor, which could improve the specificity and sensitivity of experiments. Third, researchers could investigate the potential therapeutic applications of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride and related compounds in the treatment of various diseases.
合成方法
The synthesis of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride involves several steps, including the condensation of 8-chlorotheophylline with benzylamine to form 8-benzyltheophylline, followed by the reaction of 8-benzyltheophylline with pyrrolidine and chloroacetyl chloride to give 1-benzyl-3-pyrrolidinylxanthene-9-carboxylate. The final step involves the addition of hydrochloric acid to produce 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride hydrochloride.
科学研究应用
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been widely used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological processes. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been used to study the effects of adenosine A1 receptor on insulin secretion, cardiac function, and neuronal activity. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has also been used to investigate the role of adenosine A1 receptor in the regulation of sleep and wakefulness.
属性
CAS 编号 |
102584-98-5 |
|---|---|
产品名称 |
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride |
分子式 |
C25H24ClNO3 |
分子量 |
421.9 g/mol |
IUPAC 名称 |
1-benzyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H23NO3.ClH/c27-25(28)24-20-10-4-5-11-21(20)29-22-16-19(26-12-6-7-13-26)15-18(23(22)24)14-17-8-2-1-3-9-17;/h1-5,8-11,15-16,24H,6-7,12-14H2,(H,27,28);1H |
InChI 键 |
GAQZUMLDBJWAPU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=C3C(C4=CC=CC=C4OC3=C2)C(=O)O)CC5=CC=CC=C5.Cl |
规范 SMILES |
C1CCN(C1)C2=CC(=C3C(C4=CC=CC=C4OC3=C2)C(=O)O)CC5=CC=CC=C5.Cl |
同义词 |
9H-Xanthene-9-carboxylic acid, 1-(phenylmethyl)-3-pyrrolidinyl ester, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



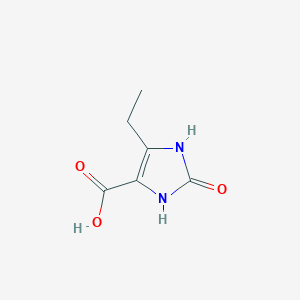
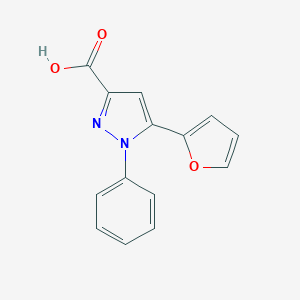
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
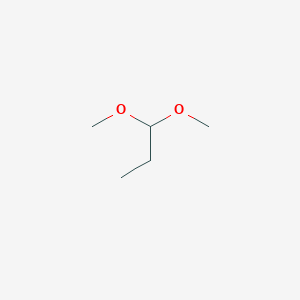

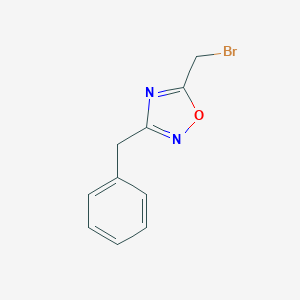
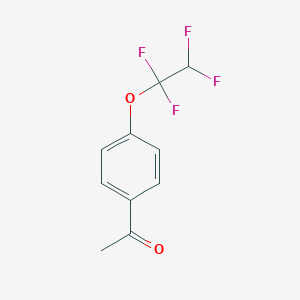
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
